3,3'-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) (non-preferred name)
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Overview
Description
3,3’-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) is a complex organic compound characterized by its unique structure, which includes ethane-1,2-diylbis(methylazanediyl) and N-octadecylpropanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) typically involves a multi-step process. One common method includes the reaction of ethane-1,2-diamine with methyl chloroformate to form the intermediate ethane-1,2-diylbis(methylazanediyl). This intermediate is then reacted with N-octadecylpropanamide under specific conditions to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is crucial for maintaining product consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3,3’-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
3,3’-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3’-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) involves its interaction with specific molecular targets and pathways. The compound’s amphiphilic nature allows it to interact with lipid membranes, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, its structure enables it to form complexes with metal ions, which can be utilized in catalysis and other chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-[Ethane-1,2-diylbis(oxy)]dipropanoic acid
- 3,3’-[Ethane-1,2-diylbis(oxy)]bis(4,1-phenylene)dipropionate
- 2,2’-[Ethane-1,2-diylbis(oxy)]bisethyl dinitrate
Uniqueness
Compared to similar compounds, 3,3’-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) is unique due to its specific combination of ethane-1,2-diylbis(methylazanediyl) and N-octadecylpropanamide groups. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
917572-95-3 |
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Molecular Formula |
C46H94N4O2 |
Molecular Weight |
735.3 g/mol |
IUPAC Name |
3-[methyl-[2-[methyl-[3-(octadecylamino)-3-oxopropyl]amino]ethyl]amino]-N-octadecylpropanamide |
InChI |
InChI=1S/C46H94N4O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-47-45(51)37-41-49(3)43-44-50(4)42-38-46(52)48-40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-44H2,1-4H3,(H,47,51)(H,48,52) |
InChI Key |
JEXYVYDBEQBWNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CCN(C)CCN(C)CCC(=O)NCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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